molecular formula C9H13BrN2O B11866172 3-(5-Bromopyrimidin-2-yl)pentan-3-ol

3-(5-Bromopyrimidin-2-yl)pentan-3-ol

Cat. No.: B11866172
M. Wt: 245.12 g/mol
InChI Key: QWOCFZZADNCZAT-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a pyrimidine derivative characterized by a bromine atom at the 5-position of the pyrimidine ring and a pentan-3-ol substituent at the 2-position. The bromine atom enhances electrophilic reactivity and binding affinity in biological systems, as seen in brominated pyrimidines used in anticancer agents . The pentan-3-ol moiety may influence solubility and metabolic stability compared to shorter-chain or aromatic alcohols.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)pentan-3-ol

InChI

InChI=1S/C9H13BrN2O/c1-3-9(13,4-2)8-11-5-7(10)6-12-8/h5-6,13H,3-4H2,1-2H3

InChI Key

QWOCFZZADNCZAT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC=C(C=N1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol typically involves the bromination of pyrimidine derivatives followed by the addition of a pentanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)pentan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium iodide, potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols. Substitution reactions can result in various halogenated pyrimidine derivatives .

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)pentan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Compound 17, )

  • Structure: Features a phenylmethanol group instead of pentan-3-ol.
  • The pentan-3-ol group in the target compound likely improves solubility (estimated logP ~2.1) due to its aliphatic hydroxyl chain.
  • Biological Activity : Tested as a precursor in antitumor agents targeting c-Met and TrxR pathways, highlighting bromopyrimidine’s role in kinase inhibition .

(2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol ()

  • Structure : Contains a fluorinated pyrimidine ring and a difluorophenyl group.
  • Key Differences: Fluorine substituents enhance metabolic stability and bioavailability compared to bromine. Stereochemistry (2S,3R) may confer selective target binding, a feature absent in the non-chiral target compound.

4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl) Hydrazonemonohydrate ()

  • Structure : A hydrazone derivative with a methoxybenzaldehyde group.
  • Key Differences :
    • The hydrazone linker enables chelation and diverse biological interactions, contrasting with the alcohol functionality in the target compound.
    • Reported antimicrobial activity underscores pyrimidine’s versatility, though hydrazones may exhibit different toxicity profiles .

Pentan-3-ol Derivatives in Analytical Chemistry (–4)

  • Context : Pentan-3-ol is used as an internal standard in gas chromatography (GC) due to its volatility and inertness.
  • Key Differences: The bromopyrimidine moiety in the target compound renders it non-volatile and unsuitable for GC, redirecting its utility to synthetic or therapeutic contexts.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Predicted logP
3-(5-Bromopyrimidin-2-yl)pentan-3-ol C₉H₁₃BrN₂O 5-Bromo, pentan-3-ol Inferred antitumor potential ~2.1
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol C₁₁H₉BrN₂O 5-Bromo, phenylmethanol Antitumor ~2.8
4-Methoxybenzaldehyde hydrazonemonohydrate C₁₂H₁₃BrN₄O₂ 5-Bromo, hydrazone, methoxy Antimicrobial ~1.5
fluorinated analog C₁₅H₁₅F₃N₂O Difluorophenyl, fluoropyrimidine Unspecified (anticancer inferred) ~3.0

Research Implications and Gaps

  • Synthetic Pathways : outlines methods for bromopyrimidine derivatives, suggesting feasible synthesis routes for the target compound via Suzuki coupling or nucleophilic substitution .
  • Activity Prediction: Bromine’s electronegativity may improve DNA intercalation or kinase binding compared to non-halogenated analogs.
  • Data Limitations : Direct pharmacological data on 3-(5-Bromopyrimidin-2-yl)pentan-3-ol is absent; inferences rely on structural analogs. Further studies on its ADMET properties and target selectivity are needed.

Biological Activity

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a brominated pyrimidine moiety attached to a pentanol backbone, with a molecular formula of C10_{10}H12_{12}BrN2_2O and a molecular weight of approximately 216.08 g/mol. The bromine atom enhances its reactivity, making it a candidate for various biological applications.

Biological Activities

Research indicates that 3-(5-Bromopyrimidin-2-yl)pentan-3-ol exhibits several biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuropharmacological Effects : The compound may influence nicotinic cholinergic neurotransmission, which is significant in treating central nervous system disorders. It has been suggested that it could act as an agonist at nicotinic receptors, potentially enhancing neurotransmitter release .

The biological activity of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol is primarily attributed to its ability to interact with specific biological targets. Studies have focused on its binding affinity and the mechanisms through which it exerts its effects. Techniques such as molecular docking and receptor binding assays are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol, we can compare it with structurally related compounds. The following table summarizes key similarities and differences:

Compound NameSimilarityUnique Features
2-(5-Bromopyridin-2-yl)propan-2-ol0.86Contains a propanol structure instead of pentanol.
3-(5-Bromo-2-pyridyl)-3-oxetanol0.86Features an oxetane ring which may alter reactivity.
(5-Bromo-4-methylpyridin-2-yl)methanol0.77Methyl substitution could impact biological activity.
2-(4-Bromopyridin-2-yl)propan-2-ol0.86Different position of bromine may influence properties.

This comparison highlights how variations in functional groups lead to distinct chemical behaviors and biological activities, emphasizing the potential of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol in therapeutic applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of brominated pyrimidines found that compounds similar to 3-(5-Bromopyrimidin-2-yl)pentan-3-ol exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.

Neuropharmacological Studies

Research into the neuropharmacological effects has indicated that 3-(5-Bromopyrimidin-2-yl)pentan-3-ol may enhance dopamine release through nicotinic receptor activation. In vitro experiments showed increased neurotransmitter secretion in neuronal cultures treated with the compound, suggesting potential for treating disorders characterized by neurotransmitter dysfunction .

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